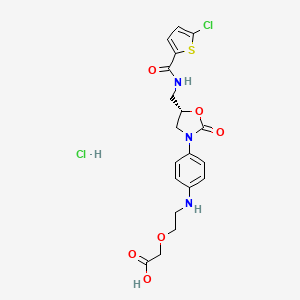

Rivaroxaban Impurity A hydrochloride

Description

Contextualization of Rivaroxaban (B1684504) Impurity A within Pharmaceutical Quality Research

Rivaroxaban Impurity A is identified by pharmacopoeias, such as the European Pharmacopoeia, as the (R)-enantiomer of Rivaroxaban. synzeal.comsigmaaldrich.comlgcstandards.com The active pharmaceutical ingredient, Rivaroxaban, is the (S)-enantiomer. nih.gov The presence of the opposite enantiomer as an impurity is a common challenge in the synthesis of chiral drugs. nih.govresearchgate.net These impurities that arise from the manufacturing process are known as process-related impurities. chemicea.com

The control of such impurities is a critical aspect of pharmaceutical quality assurance. Regulatory bodies worldwide, including the International Council on Harmonisation (ICH), have established stringent guidelines that necessitate the identification and quantification of impurities in drug substances and products. akjournals.com For this reason, reference standards of impurities, such as Rivaroxaban Impurity A hydrochloride, are synthesized and used by pharmaceutical companies for method development, validation, and routine quality control testing. synzeal.compharmaffiliates.com The hydrochloride salt form is often utilized for reference standards to improve stability and handling characteristics.

Academic Significance of Impurity Control in Drug Substance Development

From a drug development perspective, understanding and controlling the impurity profile is essential for producing a consistent and high-quality product. japsonline.com This involves a deep understanding of the synthetic route and potential side reactions that could lead to the formation of impurities. chemicea.com Research in this area focuses on developing robust synthetic processes that minimize impurity formation and designing effective purification methods to remove them. The study of impurity formation also provides valuable insights into the degradation pathways of the drug substance, which is a critical component of stability studies. nih.govresearchgate.net

Methodological Challenges Associated with Impurity Management in Complex Drug Substances

The management of impurities in complex drug substances like Rivaroxaban presents several methodological challenges. A primary challenge is the development of analytical methods with sufficient specificity and sensitivity to detect and quantify impurities that are often present at very low levels. nih.gov

In the case of Rivaroxaban Impurity A, the main challenge lies in its structural similarity to the active ingredient. As enantiomers, Rivaroxaban and Impurity A have identical physical and chemical properties in an achiral environment, making their separation difficult. symbiosisonlinepublishing.com Specialized analytical techniques, particularly chiral chromatography, are required to resolve and accurately quantify the two enantiomers. symbiosisonlinepublishing.comresearchgate.net

The development of a robust and validated stability-indicating analytical method is crucial. Such a method must be able to separate the API from all potential process-related impurities and degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govresearchgate.net Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products. researchgate.net For instance, studies have shown that Rivaroxaban is susceptible to degradation under acidic and basic conditions. nih.govresearchgate.net

The following table provides an example of chromatographic conditions used for the separation of Rivaroxaban and its impurities, illustrating the complexity of these analytical methods.

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile (B52724):Ethanol (B145695):n-butyl amine (95:5:0.5 v/v/v) |

| Mobile Phase B | Water:Methanol:n-butyl amine (50:50:0.5 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 27°C |

| This table presents an example of HPLC conditions developed for the separation of Rivaroxaban and its impurities, including its enantiomer (Impurity A). researchgate.net |

Another data table below outlines typical validation parameters for an HPLC method designed to quantify Rivaroxaban and its impurities, demonstrating the rigor required to ensure reliable impurity monitoring.

| Validation Parameter | Specification | Finding |

| Specificity | No interference at the retention time of the analyte. | The method was found to be specific as no interference was observed from blanks, placebo, or other impurities. |

| Linearity (r²) | ≥ 0.99 | The method showed good correlation with r² > 0.999 for both Rivaroxaban and Impurity A. |

| Precision (%RSD) | ≤ 2.0% | The relative standard deviation for replicate injections was well within the acceptable limits. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | The recovery of impurities was within the acceptable range. researchgate.net |

| Limit of Detection (LOD) | Reportable | The method was sensitive enough to detect impurities at very low concentrations. nih.gov |

| Limit of Quantitation (LOQ) | Reportable | The method allowed for accurate quantification of impurities at low levels. nih.gov |

| This table summarizes key validation parameters for a typical HPLC method for Rivaroxaban impurity profiling, based on ICH guidelines. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIIYAHXMBQSV-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Formation Pathways and Mechanistic Studies of Rivaroxaban Impurity a Hydrochloride

Investigation of Acidic Hydrolysis as a Primary Formation Pathway

Acid-catalyzed hydrolysis has been identified as a significant pathway leading to the formation of rivaroxaban (B1684504) degradation products, including Impurity A. researchgate.netdoaj.org Forced degradation studies, conducted under the International Council for Harmonisation (ICH) guidelines, consistently demonstrate that rivaroxaban is susceptible to degradation in acidic environments. researchgate.netnih.govnih.govijbpr.net

The formation of impurities is highly dependent on the specific conditions, such as the concentration of the acid, temperature, and duration of exposure. For instance, studies have shown that exposing rivaroxaban to hydrochloric acid solutions results in measurable degradation. nih.govsymbiosisonlinepublishing.com Optimal degradation of 5–10% has been observed when rivaroxaban is subjected to 0.01 N HCl for 24 hours at 75 °C. nih.gov More aggressive conditions, such as using 1 M HCl at 80°C for four hours, also lead to significant degradation. symbiosisonlinepublishing.com In one study, a 28% loss of rivaroxaban was recorded after 72 hours in acidic conditions. researchgate.netresearchgate.net

The study of degradation kinetics provides insight into the rate at which an impurity forms. For rivaroxaban, hydrolytic degradation, which includes acid-catalyzed reactions, has been found to follow pseudo-first-order kinetics. doaj.orgrjptonline.org This indicates that the rate of degradation is directly proportional to the concentration of rivaroxaban under specific pH and temperature conditions.

However, research findings on the extent of acidic degradation can vary, underscoring the sensitivity of the reaction to the experimental setup. While most studies report significant degradation, at least one study using 0.5 N HCl at 80°C for 4 hours noted no significant product peak, though a reduction in the parent drug was observed. rjptonline.orgdntb.gov.ua In contrast, another study focusing on degradation kinetics in acidic and alkaline media described the process using a zero-order model. nih.gov This highlights that the reaction order and rate can be influenced by the precise environmental conditions.

The chemical structure of Rivaroxaban Impurity A hydrochloride has been identified as (S)-2-(2-((4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic acid hydrochloride. nih.govcrslaboratories.comchemscene.com This structure reveals that the impurity is formed through the hydrolytic cleavage of the morpholine (B109124) ring in the rivaroxaban molecule, rather than the oxazolidinone ring.

The primary mechanism under acidic conditions involves the acid-catalyzed hydrolysis of the amide bond within the morpholinone moiety. This ring-opening reaction results in the formation of a carboxylic acid, yielding the structure identified as Impurity A. nih.govbldpharm.compharmaffiliates.com While the morpholine ring opening is the defining pathway for Impurity A, general hydrolysis of rivaroxaban's other amide bonds can also occur under stress conditions, leading to a portfolio of different degradation products. doaj.org

Analysis of Degradation under Stress Conditions

Forced degradation studies are essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. ijbpr.netsymbiosisonlinepublishing.com Rivaroxaban has been subjected to a variety of stress conditions as per ICH guidelines, including hydrolysis across a range of pH values, oxidation, and thermal stress. researchgate.netnih.govasianpubs.org These studies collectively show that rivaroxaban is most susceptible to hydrolytic stress, particularly in acidic and alkaline environments. researchgate.net

Hydrolytic stability testing is a key component of drug degradation profiling.

Acidic Hydrolysis: As detailed in section 2.1, rivaroxaban demonstrates significant instability in acidic media. researchgate.netnih.gov The degree of degradation is dependent on the acid strength and temperature. nih.govsymbiosisonlinepublishing.com

Alkaline Hydrolysis: Rivaroxaban is highly susceptible to degradation in alkaline conditions, with some studies indicating it is even more sensitive to base than to acid. researchgate.netnih.govdntb.gov.ua Treatment with 0.1 N NaOH can result in significant degradation, and in some cases, the degradation can be extensive. ijper.org One study achieved 5-10% degradation with 0.01 N NaOH after just one hour at 75 °C. nih.gov Another reported a 35% loss of the parent drug after 72 hours in a basic solution. researchgate.netresearchgate.net The degradation process in alkaline media is also reported to follow first-order kinetics. rjptonline.orgdntb.gov.ua

Neutral Hydrolysis: In contrast to its lability in acidic and basic media, rivaroxaban is generally found to be stable under neutral hydrolytic conditions (e.g., in water). researchgate.netasianpubs.orgijper.org

| Condition | Stress Agent | Time & Temperature | Observed Degradation | Source |

|---|---|---|---|---|

| Acidic | 0.01 N HCl | 24 h at 75°C | 5-10% | nih.gov |

| Acidic | 1 M HCl | 4 h at 80°C | Significant degradation | symbiosisonlinepublishing.com |

| Acidic | 0.1 N HCl | 72 h | ~28% | researchgate.netresearchgate.net |

| Alkaline | 0.01 N NaOH | 1 h at 75°C | 5-10% | nih.gov |

| Alkaline | 0.1 N NaOH | 72 h | ~35% | researchgate.netresearchgate.net |

| Neutral | Water | 7 days | No significant degradation | researchgate.net |

The stability of rivaroxaban under oxidative stress presents a more complex picture, with conflicting reports in the scientific literature. Several studies indicate that rivaroxaban is unstable under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂). nih.govsymbiosisonlinepublishing.com Optimal degradation has been reported with 0.05% H₂O₂ after 24 hours at 75 °C. nih.gov

Conversely, other comprehensive forced degradation studies have concluded that rivaroxaban is stable when exposed to oxidative agents like 3% H₂O₂ over 72 hours. researchgate.netdoaj.org This discrepancy suggests that the susceptibility of rivaroxaban to oxidation is highly dependent on the specific experimental parameters, including the concentration of the oxidizing agent, temperature, and exposure time.

| Stress Agent | Time & Temperature | Observed Degradation | Source |

|---|---|---|---|

| 0.05% H₂O₂ | 24 h at 75°C | Significant degradation | nih.gov |

| 5% v/v H₂O₂ | 4 h at 40°C | Degradation observed | symbiosisonlinepublishing.com |

| 3% H₂O₂ | 72 h | No degradation | researchgate.net |

| 10% H₂O₂ | 24 h | Stable | doaj.org |

Rivaroxaban generally exhibits good stability under thermal stress when tested in its solid form. researchgate.netasianpubs.org Multiple studies have exposed the bulk drug to high temperatures for extended periods and found no significant degradation. researchgate.netnih.govijper.org For example, exposure to 75 °C for 24 hours or 105°C for 7 days did not result in notable degradation. researchgate.netnih.gov Similarly, dry heat at 80°C for 12 hours was also tolerated. symbiosisonlinepublishing.com This indicates a high intrinsic thermal stability for the rivaroxaban molecule in the solid state.

Photolytic Degradation Effects

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines from the International Conference on Harmonization (ICH) to establish the intrinsic stability of a drug substance. rjptonline.org These studies involve subjecting the drug to stress conditions such as light, heat, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products. researchgate.netnih.gov

In the context of Rivaroxaban, photolytic degradation studies are performed to assess its stability upon exposure to light. researchgate.net Research indicates that Rivaroxaban exhibits a degree of sensitivity to photolytic stress. One study exposed a powdered form of the drug to direct sunlight for 72 hours, resulting in approximately 1.5% degradation. jocpr.com However, this particular study did not identify distinct degradation products under these conditions. jocpr.com

Another comprehensive study subjected Rivaroxaban to a battery of stress tests, including photolysis, in accordance with ICH guidelines. nih.gov While significant degradation was observed under hydrolytic (acid and base) and oxidative conditions, the drug showed no significant breakdown when exposed to continuous light for 24 hours. nih.gov This suggests that while photolytic degradation can occur, it may not be the most significant degradation pathway compared to hydrolysis or oxidation under the tested conditions. nih.gov

It is crucial to note that the formation of Rivaroxaban Impurity A, specifically under photolytic stress, is a key consideration. While some studies report minimal degradation under light, others have identified Impurity A as a degradation product in broader stress studies. For instance, a stability-indicating HPLC method identified Impurity A among eleven degradation products when Rivaroxaban was subjected to various stress conditions, although the specific contribution of photolysis to its formation was not isolated. nih.gov

Table 1: Summary of Photolytic Degradation Studies on Rivaroxaban

| Stress Condition | Duration | Observations | Reference |

|---|---|---|---|

| Direct Sunlight (Powdered Drug) | 72 hours | ~1.5% degradation; no separate degraded product found. | jocpr.com |

| Continuous Light Exposure | 24 hours | No significant degradation compared to other stress conditions. | nih.gov |

| Forced Degradation (General) | Varied | Impurity A identified as a degradation product among others. | nih.gov |

Process-Related Formation Mechanisms and Origins

The formation of impurities during the synthesis of a drug substance is a complex interplay of starting materials, intermediates, and reaction conditions. For Rivaroxaban, several process-related impurities have been identified, and their origins traced back to specific steps in the manufacturing process.

The synthesis of Rivaroxaban involves several key starting materials (KSMs) and intermediates, any of which can be a source of impurities. chemicea.com One of the critical intermediates in the synthesis of Rivaroxaban is 4-(4-Aminophenyl)morpholin-3-one (B139978). nbinno.comvandvpharma.com This compound is a crucial building block, and its purity is paramount to ensuring the quality of the final drug substance. nbinno.comvandvpharma.com Impurities present in this intermediate can carry through the synthesis and lead to the formation of related impurities in the final product.

The synthetic route to Rivaroxaban often involves the reaction of 4-(4-aminophenyl)morpholin-3-one with other precursors. researchgate.net For instance, a patented method describes the reaction of S-(+)-N-(2,3-epoxypropyl)phthalimide with 4-(4-aminophenyl)morpholin-3-one. google.com Any impurities in these starting materials can lead to the generation of by-products.

Furthermore, the opposite enantiomer of a key chiral intermediate can be introduced from its starting material and follow the same reaction pathway, ultimately resulting in the corresponding chiral impurity in the final drug substance. researchgate.netgoldncloudpublications.comresearchgate.net This underscores the importance of controlling the stereochemical purity of all chiral starting materials and intermediates.

The conditions under which a chemical reaction is carried out play a pivotal role in determining the purity and yield of the product. In the synthesis of Rivaroxaban, specific reaction conditions can influence the formation of Impurity A and other related substances.

For example, one synthetic step involves the use of carbonyldiimidazole (CDI) for a cyclization reaction. thepharmajournal.com While this reagent can be efficient, variations in reaction time, temperature, or stoichiometry can potentially lead to the formation of impurities. thepharmajournal.com The use of hazardous chemicals and the need for critical operational controls are common in multi-step syntheses, and any deviation can result in impurity formation. researchgate.net

Temperature is a critical parameter. In one patented process for a Rivaroxaban impurity, the heating temperature is specified to be between 60 and 110°C, with a more preferred range of 75 to 95°C. google.com Similarly, cooling temperatures for crystallization and filtration are also tightly controlled to ensure the selective isolation of the desired product and removal of impurities. google.com

The choice of solvent can also impact impurity profiles. Different solvents and solvent combinations are used throughout the synthesis and purification steps, such as recrystallization from a mixture of acetone (B3395972) and water to remove impurities. thepharmajournal.com

Rivaroxaban is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. goldncloudpublications.comwindows.net The pharmacologically active form is the (S)-enantiomer. researchgate.netgoldncloudpublications.com The (R)-enantiomer, which is Rivaroxaban Impurity A, is considered an impurity and its levels must be strictly controlled. goldncloudpublications.comgoldncloudpublications.com

The separation and quantification of enantiomers are critical in pharmaceutical analysis due to potential differences in their biological activity and pharmacokinetic properties. windows.net The United States Pharmacopeia (USP) provides a monograph for Rivaroxaban that includes a test for enantiomeric purity. windows.net This method utilizes a chiral High-Performance Liquid Chromatography (HPLC) column to separate Rivaroxaban from its (R)-enantiomer. windows.netchromatographyonline.com

The challenge of controlling chiral impurities often begins with the key starting materials. researchgate.netgoldncloudpublications.com If a starting material contains even a small amount of the undesired enantiomer, this impurity can be carried through the entire synthetic process, resulting in the final drug substance being contaminated with its unwanted enantiomer. researchgate.netgoldncloudpublications.comgoldncloudpublications.com Therefore, rigorous control of the enantiomeric purity of all chiral building blocks is essential.

Several analytical methods have been developed to separate and quantify the enantiomers of Rivaroxaban. researchgate.net These methods are validated to be accurate, precise, and robust, ensuring they can be reliably used for quality control in the pharmaceutical industry. researchgate.netnih.gov

Table 2: Enantiomeric Purity Analysis of Rivaroxaban

| Parameter | Details | Significance | Reference |

|---|---|---|---|

| Active Enantiomer | (S)-Rivaroxaban | Possesses the desired pharmacological activity. | researchgate.netgoldncloudpublications.com |

| Chiral Impurity | (R)-Rivaroxaban (Impurity A) | Must be controlled as it is an undesirable impurity. | goldncloudpublications.comgoldncloudpublications.comsynzeal.com |

| Analytical Method | Chiral HPLC | Separates and quantifies the enantiomers to ensure purity. | windows.netchromatographyonline.comresearchgate.net |

| Source of Chiral Impurity | Key starting materials | Undesired enantiomer in starting materials can carry through the synthesis. | researchgate.netgoldncloudpublications.com |

Research Oriented Synthetic Approaches for Rivaroxaban Impurity a Hydrochloride Reference Standards

Laboratory Synthesis Methodologies for Analytical Reference Material Generation

The synthesis of Rivaroxaban (B1684504) Impurity A hydrochloride as a reference standard necessitates a controlled and well-characterized chemical process. The primary goal is to produce a substance of unequivocally high purity, which can be used to identify and quantify this specific impurity in batches of the active pharmaceutical ingredient (API).

While the synthesis of many impurities is designed to mimic potential degradation pathways (e.g., hydrolysis, oxidation), the generation of a specific chiral impurity like Rivaroxaban Impurity A follows a different logic. researchgate.netchemicea.com Rivaroxaban possesses a single chiral center, with the (S)-configuration being the pharmacologically active form. researchgate.netresearchgate.net Its enantiomer, Impurity A, is not typically formed through the degradation of the (S)-enantiomer.

Instead, the most practical and direct synthetic approach involves a stereospecific synthesis that mirrors the manufacturing process of Rivaroxaban itself but begins with the opposite chiral starting material. researchgate.netresearchgate.net The synthesis of chiral impurities for Rivaroxaban often involves using the (R)-enantiomer of a key intermediate, which then follows the same reaction sequence used to produce the final drug substance. researchgate.net This ensures that the resulting impurity has the correct structure and stereochemistry.

For other types of degradation impurities, forced degradation studies under conditions such as acid or base hydrolysis, oxidation, heat, or light are performed to generate the degradants. symbiosisonlinepublishing.com For instance, treating Rivaroxaban with hydrochloric acid and acetic acid can open the morpholine (B109124) ring, leading to the formation of a carboxylic acid intermediate, which is a different degradation product. thepharmajournal.com However, for the specific synthesis of the (R)-enantiomer (Impurity A), the route is intentionally designed based on stereochemistry rather than degradation mimicry.

Achieving the high degree of purity required for an analytical reference standard (>99.5%) involves meticulous purification strategies. isca.me Common techniques employed to purify Rivaroxaban and its related impurities include recrystallization and column chromatography.

Recrystallization is a widely used method, often involving the dissolution of the crude impurity in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization, leaving soluble impurities behind in the mother liquor. thepharmajournal.comquickcompany.in Solvents such as acetic acid or mixtures like acetone (B3395972) and water have been effectively used for purifying Rivaroxaban-related compounds. thepharmajournal.comepo.org A described process for purifying crude Rivaroxaban involves dissolving it in a solvent like methylene dichloride, adding an acid to achieve a clear solution, and then isolating the pure substance by adding an anti-solvent, which can yield purity levels greater than 99.8%. quickcompany.in For chiral impurities, a final leaching or washing step with specific solvents can further enhance purity; for example, washing with acetic acid and water has been used to achieve a chiral purity of 99.81% by HPLC for a synthesized Rivaroxaban intermediate. researchgate.net

Table 1: Purification Methods for Rivaroxaban and Related Substances

| Compound Type | Purification Method | Solvents/Reagents | Reported Purity |

|---|---|---|---|

| Rivaroxaban | Recrystallization | Acetic Acid | >99.5% |

| Rivaroxaban | Acid/Anti-solvent Precipitation | Methylene Dichloride, Acid, Methanol | >99.8% |

| Rivaroxaban Impurities | Recrystallization | Acetone/Water | Not specified |

| Chiral Intermediate | Leaching/Washing | Acetic Acid, Water | 99.81% |

Exploration of Alternative Synthetic Methodologies for Related Impurities

Research into the synthesis of Rivaroxaban impurities extends beyond Impurity A to a range of other process-related and degradation products. The development of novel synthetic routes for these related substances is crucial for building a comprehensive impurity profile library for the API.

Novel synthetic strategies often focus on improving yield, reducing the number of steps, or utilizing more efficient reagents. One notable approach involves the use of Carbonyldiimidazole (CDI) as a cyclizing agent. thepharmajournal.com CDI has been successfully employed in an improved synthesis of Rivaroxaban and has been adapted for the synthesis of process-related impurities like Impurity D and Impurity J. thepharmajournal.com This reagent is considered an effective alternative to more hazardous reagents like phosgene or triphosgene for forming the oxazolidinone ring structure central to Rivaroxaban. thepharmajournal.com

The synthesis of Impurity J provides an example of a multi-step novel pathway starting from Rivaroxaban itself. The process involves:

Treatment of Rivaroxaban with hydrochloric acid and acetic acid to induce hydrolysis and open the morpholine ring, forming a carboxylic acid intermediate. thepharmajournal.com

Reaction of this intermediate with 5-Chlorothiophene-2-carboxylic acid in the presence of CDI. thepharmajournal.com

A subsequent reaction with a key Rivaroxaban amine intermediate, again using CDI, to yield Impurity J, which is then purified by silica (B1680970) column chromatography. thepharmajournal.com

Other patented methods describe the synthesis of various impurities using specific starting materials and reaction conditions. For example, the synthesis of "Impurity 10" involves the reaction of an intermediate with 5-chlorothiophene-2-formic acid and CDI, followed by recrystallization from glacial acetic acid. google.com Similarly, the synthesis of "Impurity 11" is achieved through a multi-step route involving different intermediates and final recrystallization from glacial acetic acid. google.com These tailored synthetic routes are essential for producing specific, structurally confirmed impurity reference standards.

The efficacy of any synthetic methodology is ultimately judged by its yield and the purity of the final product. For reference standards, high purity is paramount, while a reasonable yield makes the synthesis practical. Various reports and patents provide data on the outcomes of these alternative synthetic approaches.

For instance, a practical synthesis of three different impurities reported yields of 84.3%, 76.9%, and 69.3%, with corresponding HPLC purities of 99.5%, and not specified for the other two, respectively. isca.me The synthesis of a chiral intermediate achieved an 86.0% yield with a chiral purity of 99.81%. researchgate.net The novel synthesis of Impurity 10 and Impurity 11 using specific patented methods resulted in yields of 50.2% and 48.6%, with exceptionally high purities of 100% and 99.9%, respectively. google.com

Table 2: Reported Yields and Purities for Synthesized Rivaroxaban Impurities

| Impurity Name/Type | Synthetic Approach Highlight | Reported Yield | Reported Purity (by HPLC) |

|---|---|---|---|

| Impurity-1 (Carbamate) | Hydrolysis and cyclization | 84.3% | 99.5% |

| Impurity-2 (Acid) | Amine coupling | 76.9% | Not Specified |

| Impurity-3 (Amide) | Amine coupling | 69.3% | Not Specified |

| Chiral Intermediate | Stereospecific route | 86.0% | 99.81% |

| Impurity 10 | CDI-mediated coupling | 50.2% | 100% |

| Impurity 11 | Multi-step synthesis | 48.6% | 99.9% |

| Impurity 12 | Deprotection reaction | 75.0% | 99.3% |

These findings demonstrate that targeted synthetic strategies can successfully produce a variety of Rivaroxaban-related impurities with the high purity profiles required for their use as analytical reference standards. google.com

Advanced Chromatographic and Spectroscopic Methodologies for Rivaroxaban Impurity a Hydrochloride Analysis

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Rivaroxaban (B1684504) and its related substances, including Impurity A hydrochloride. The development of robust and validated HPLC methods is critical for quality control in pharmaceutical manufacturing. researchgate.net These methods are designed to be specific, accurate, precise, and linear over a range of concentrations.

Optimization of Reverse Phase HPLC (RP-HPLC) Parameters

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for analyzing Rivaroxaban and its impurities. nih.govresearchgate.net The optimization of its parameters is crucial for achieving adequate separation between the main component, Rivaroxaban, and its various impurities, including the enantiomeric Impurity A.

Key parameters that are typically optimized include:

Mobile Phase Composition: A mixture of an aqueous component (often a buffer like potassium phosphate) and an organic solvent (commonly acetonitrile) is used. nih.gov The ratio of these components is adjusted to achieve the desired separation. For instance, a mobile phase consisting of acetonitrile (B52724) and monobasic potassium phosphate (B84403) buffer (pH 2.9) in a 30:70 (v/v) ratio has been successfully used. nih.gov

pH of the Aqueous Phase: The pH of the buffer is a critical factor affecting the retention time and peak shape of ionizable compounds like Rivaroxaban and its impurities. A pH of 2.9 has been shown to provide good chromatographic results. nih.gov

Column Temperature: Maintaining a consistent column temperature, for example, at 27°C or 55°C, helps ensure reproducible retention times. researchgate.netnih.gov

Flow Rate: The flow rate of the mobile phase through the column influences the analysis time and resolution. Flow rates such as 0.8 mL/min and 1.5 mL/min have been reported in different methods. researchgate.netnih.gov

Applications of Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically less than 2 µm). japsonline.com For the analysis of Rivaroxaban and its impurities, UHPLC methods provide enhanced sensitivity and efficiency, which is particularly beneficial for detecting trace-level impurities. japsonline.comresearchgate.net The principles of method development for UHPLC are similar to those for HPLC but are adapted for the higher pressures and faster flow rates characteristic of UHPLC systems.

Principles of Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the API due to degradation. The core principle is to prove that the analytical method can effectively separate the API from its degradation products and any process-related impurities. nih.gov

To achieve this, forced degradation studies are conducted on Rivaroxaban under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govnih.gov These conditions include:

Acid Hydrolysis: Treatment with acids like hydrochloric acid. nih.gov

Base Hydrolysis: Exposure to basic conditions. nih.gov

Oxidation: Using oxidizing agents such as hydrogen peroxide. nih.gov

Thermal Stress: Exposing the drug substance to high temperatures. nih.gov

Photolytic Stress: Exposing the drug substance to light. nih.gov

The resulting degradation samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Rivaroxaban peak and from each other, including the peak corresponding to Impurity A. nih.govnih.gov This ensures that any degradation of the drug over its shelf life will be accurately detected.

Methodological Parameters (e.g., stationary phases, mobile phases, flow rates, detection wavelengths)

The selection of appropriate methodological parameters is fundamental to the success of an HPLC analysis for Rivaroxaban Impurity A.

Stationary Phases: C18 (octadecylsilyl) columns are the most frequently used stationary phases for the separation of Rivaroxaban and its impurities due to their hydrophobic nature, which provides good retention for the moderately nonpolar Rivaroxaban molecule. researchgate.netnih.gov Chiral stationary phases, such as Chiralpak IC, are specifically employed to separate enantiomers like Rivaroxaban (S-enantiomer) from its Impurity A (R-enantiomer). nih.gov

Mobile Phases: The composition of the mobile phase is tailored to the specific stationary phase and the analytes. As mentioned, combinations of acetonitrile and aqueous buffers are common. researchgate.netnih.gov For chiral separations, more complex mobile phases might be used, such as a mixture of acetonitrile, ethanol (B145695), and n-butyl amine for one mobile phase component, and water, methanol, and n-butyl amine for the other in a gradient program. nih.gov

Flow Rates: Typical flow rates in HPLC methods for Rivaroxaban analysis range from 0.8 mL/min to 1.5 mL/min. researchgate.netnih.gov

Detection Wavelengths: UV detection is commonly used, with wavelengths set at a point where Rivaroxaban and its impurities exhibit significant absorbance. Wavelengths of 249 nm and 254 nm are frequently reported for this analysis. researchgate.netnih.gov

The following table summarizes examples of chromatographic conditions used in the analysis of Rivaroxaban and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm) nih.gov | Chiralpak IC (250 x 4.6 mm, 5 µm) nih.gov | Macherey-Nagel Nucleodur C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Potassium Phosphate Buffer (pH 2.9) (30:70 v/v) nih.gov | Gradient of A) Acetonitrile:Ethanol:n-butyl amine and B) Water:Methanol:n-butyl amine nih.gov | Acetonitrile and Water (gradient program) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min nih.gov | 1.5 mL/min researchgate.net |

| Detection Wavelength | 249 nm nih.gov | 254 nm nih.gov | 254 nm researchgate.net |

| Column Temperature | Ambient nih.gov | 27°C nih.gov | 55°C researchgate.net |

Integration of Mass Spectrometry (MS) for Structural Elucidation and Quantification

While HPLC with UV detection is excellent for separation and quantification, Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and for providing definitive identification of known impurities like Rivaroxaban Impurity A.

LC-MS/MS for Impurity Identification and Fragmentation Pattern Analysis

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing pharmaceutical impurities. japsonline.comrasayanjournal.co.in It provides not only the molecular weight of the impurity but also structural information through the analysis of its fragmentation patterns.

In the context of Rivaroxaban, LC-MS/MS is used to:

Identify Process-Related Impurities and Degradation Products: By comparing the mass spectra of peaks observed in the chromatogram with the mass spectrum of Rivaroxaban, potential impurities can be identified. nih.govrasayanjournal.co.in

Analyze Fragmentation Patterns: In tandem MS (MS/MS), a specific ion (typically the molecular ion, [M+H]⁺) of an impurity is selected and fragmented. The resulting fragment ions provide a "fingerprint" that helps in elucidating the structure of the impurity. researchgate.net For example, the fragmentation of Rivaroxaban can be compared with that of Impurity A to confirm its identity. researchgate.net

The molecular formula of Rivaroxaban Impurity A is the same as Rivaroxaban, C₁₉H₁₈ClN₃O₅S, as it is the R-enantiomer of the active substance. synzeal.com Therefore, it will have the same molecular weight. LC-MS/MS can differentiate it from other impurities with different molecular weights and can be used in conjunction with a chiral separation method to confirm its identity.

Application of Preparative HPLC for Impurity Isolation

The isolation of impurities from active pharmaceutical ingredients (APIs) is essential for their structural characterization and for obtaining reference standards for analytical method development. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for the purification of specific impurities, such as Rivaroxaban Impurity A hydrochloride, from complex mixtures that may arise during synthesis or degradation studies. rasayanjournal.co.inresearchgate.netresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, enabling the collection of milligram to gram quantities of the purified substance. google.com

The process begins with a sample mixture, often from a forced degradation study or a synthesis batch where the impurity is present at a sufficient level. rasayanjournal.co.in For instance, a sample of Rivaroxaban degraded under acidic conditions can be prepared to enrich the concentration of degradation impurities. rasayanjournal.co.in This crude sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, and injected into the preparative HPLC system. rasayanjournal.co.in

The chromatographic separation is typically achieved on a reversed-phase column, with C18 being a common stationary phase choice due to its versatility in separating compounds of varying polarity. rasayanjournal.co.ingoogle.com A mobile phase consisting of a buffer and an organic modifier is used in a gradient or isocratic elution mode to separate the target impurity from the parent drug and other related substances. researchgate.netresearchgate.net For example, a mobile phase system might involve an aqueous buffer like ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) and an organic solvent like acetonitrile. rasayanjournal.co.inresearchgate.net The conditions are optimized to achieve maximum resolution between the impurity peak and adjacent peaks.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where both Rivaroxaban and its impurities exhibit strong absorbance, such as 250 nm. rasayanjournal.co.ingoogle.com As the separated components elute from the column, the fraction corresponding to the retention time of the target impurity is collected. google.com This collected fraction, containing the isolated impurity, is then typically concentrated through evaporation to yield the purified solid, which can be used for subsequent spectroscopic analysis to confirm its structure. rasayanjournal.co.in

Table 1: Example of Preparative HPLC Conditions for Rivaroxaban Impurity Isolation

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Preparative Liquid Chromatography System | rasayanjournal.co.in |

| Column | C18 (e.g., 5µm particle size) | google.com |

| Mobile Phase A | Aqueous Buffer (e.g., 0.78 g/L Ammonium Bicarbonate) | rasayanjournal.co.in |

| Mobile Phase B | Acetonitrile | rasayanjournal.co.in |

| Flow Rate | ~60 mL/min | google.com |

| Detection Wavelength | 250 nm | google.com |

| Sample Solvent | Dimethyl Sulfoxide (DMSO) / Acetonitrile | rasayanjournal.co.in |

Auxiliary Analytical Techniques in Impurity Profiling

Thin Layer Chromatography (TLC) and its advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the analysis of Rivaroxaban and its impurities, including Impurity A. researchgate.net These techniques offer a simple, rapid, and cost-effective method for separating and identifying substances in a mixture. ijper.org HPTLC, in particular, provides better resolution, higher sensitivity, and improved quantification accuracy compared to conventional TLC. researchgate.net

In HPTLC analysis of Rivaroxaban impurities, the stationary phase is typically a pre-coated silica (B1680970) gel 60F₂₅₄ plate. ijpsonline.com A small, measured volume of the sample solution is applied as a narrow band onto the plate. ijper.org The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For Rivaroxaban and its aminomethyl impurity, a mobile phase system of toluene–methanol–triethylamine has been successfully used. researchgate.netresearchgate.net Another system reported for separating Rivaroxaban from its degradation products consists of toluene, ethyl acetate, methanol, and ammonia. ijper.org

After development, the separated bands are visualized under UV light, often at a wavelength of 253 nm or 284 nm, and the retention factor (Rf) for each spot is calculated. researchgate.netijpsonline.com The Rf value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound under specific chromatographic conditions. For instance, one HPTLC method reported an Rf value of 0.75 for Rivaroxaban and 0.38 for its aminomethyl impurity. researchgate.net Another study found an Rf of 0.44 for Rivaroxaban in plasma samples. ijpsonline.com Densitometric scanning of the plate allows for the quantification of the separated components. nih.gov

HPTLC methods for Rivaroxaban have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, precision, accuracy, and robustness, making them suitable for quality control and stability studies. researchgate.netijper.orgnih.gov

Table 2: HPTLC Method Parameters for Rivaroxaban Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60F₂₅₄ HPTLC plates | ijpsonline.com |

| Mobile Phase Example 1 | Toluene:Methanol:Triethylamine (6:3.5:0.5, v/v/v) | researchgate.net |

| Mobile Phase Example 2 | Toluene:Ethyl Acetate:Methanol (6:3:1, v/v/v) | ijpsonline.com |

| Detection Wavelength | 253 nm or 284 nm | researchgate.netijpsonline.com |

| Example Rf (Rivaroxaban) | 0.75 | researchgate.net |

| Example Rf (Aminomethyl Impurity) | 0.38 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including pharmaceutical impurities like this compound. rasayanjournal.co.inresearchgate.net Following isolation by techniques such as preparative HPLC, NMR analysis provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. rasayanjournal.co.in Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments are employed for complete structural assignment. rasayanjournal.co.inresearchgate.net

For analysis, the purified impurity is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆). rasayanjournal.co.inrasayanjournal.co.in In ¹H NMR spectra, the chemical shifts (δ) provide information about the electronic environment of each proton, while the splitting patterns reveal neighboring protons. For instance, in the characterization of a Rivaroxaban degradation product, specific chemical shifts were assigned to each proton in the molecule. rasayanjournal.co.in

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the structure. rasayanjournal.co.ingoldncloudpublications.com The combination of ¹H and ¹³C data allows for the construction of the carbon-hydrogen framework of the molecule. For example, the structure of a novel Rivaroxaban degradant was confirmed using 1D and 2D NMR spectroscopy, which allowed for the assignment of each proton and carbon atom. rasayanjournal.co.in While specific NMR data for Impurity A hydrochloride is not detailed in the provided context, the general approach remains the same. The structure of Rivaroxaban Impurity A has been published, and its characterization would rely on comparing its NMR spectra with that of the parent Rivaroxaban molecule to identify structural changes. researchgate.net

Table 3: General NMR Parameters for Rivaroxaban Impurity Characterization

| Parameter | Description | Reference |

|---|---|---|

| Instrument | High-field NMR Spectrometer (e.g., 400 MHz or 600 MHz) | rasayanjournal.co.ingoogle.com |

| Solvent | DMSO-d₆ | rasayanjournal.co.inrasayanjournal.co.in |

| ¹H NMR | Provides chemical shift and multiplicity for each proton. | rasayanjournal.co.ingoldncloudpublications.com |

| ¹³C NMR | Provides chemical shift for each carbon atom. | rasayanjournal.co.ingoldncloudpublications.com |

| 2D NMR (HSQC, HMBC) | Used to establish correlations between protons and carbons for unambiguous structural assignment. | rasayanjournal.co.in |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.gov It is a crucial component in the characterization of pharmaceutical substances and their impurities, including this compound. rasayanjournal.co.inresearchgate.net The FT-IR spectrum provides a "molecular fingerprint" by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. nih.gov

To obtain a spectrum, a small amount of the isolated impurity is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. rasayanjournal.co.innih.gov The FT-IR spectrum of Rivaroxaban shows characteristic absorption bands corresponding to its functional groups. nih.govnih.gov Key peaks include N-H stretching around 3350 cm⁻¹, a strong C=O stretching for the ester group near 1735 cm⁻¹, and C=O stretching for the amide groups around 1644-1667 cm⁻¹. nih.govnih.gov

When analyzing an impurity like Rivaroxaban Impurity A, its FT-IR spectrum is compared to that of the parent drug. rasayanjournal.co.in The presence, absence, or shift of specific absorption bands helps to confirm the structural modification. For example, the formation of a degradation product might involve the hydrolysis of an amide or ester, which would lead to the disappearance of the corresponding C=O band and the appearance of new bands for a carboxylic acid (broad O-H stretch) and an amine. The structure of a novel Rivaroxaban impurity was successfully confirmed using FT-IR in conjunction with other spectroscopic data. rasayanjournal.co.in

Table 4: Characteristic FT-IR Absorption Bands for Rivaroxaban

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| Amide N-H | ~3350 | Stretching | nih.govnih.gov |

| Ester C=O | ~1735 | Stretching | nih.govnih.gov |

| Amide C=O | 1644 - 1668 | Stretching | researchgate.net |

| Aromatic C=C | 1517 - 1600 | Stretching | nih.govnih.gov |

| C-Cl | 544 - 850 | Stretching | nih.govresearchgate.net |

Impurity Profiling, Risk Assessment, and Control Strategies for Rivaroxaban Impurity a Hydrochloride

Application of ICH Guidelines in Impurity Management

The management of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that provide a framework for the control of impurities. For Rivaroxaban (B1684504) and its related substance, Rivaroxaban Impurity A hydrochloride, these guidelines are instrumental in defining the thresholds for reporting, identification, and qualification of impurities.

ICH Q3A(R2) and Q3B(R2) guidelines provide recommendations for the control of impurities in new drug substances and new drug products, respectively. europa.eueuropa.eugmp-compliance.orggmp-compliance.org These guidelines are crucial for the registration of new drug substances produced by chemical synthesis. europa.eu They address the chemistry and safety aspects of impurities, including their classification, identification, and the generation of reports. europa.euslideshare.net

For this compound, which can be a process-related impurity or a degradation product, these guidelines set the thresholds for reporting, identification, and qualification. chemicea.com The reporting threshold is the level above which an impurity must be reported in a registration application. fda.govich.org The identification threshold is the level above which the structure of the impurity must be determined. ich.org The qualification threshold is the level above which the biological safety of the impurity must be established. slideshare.netich.org

The specific thresholds are determined by the maximum daily dose of the drug substance. A rationale for the inclusion or exclusion of impurities in the specification should be presented, considering the impurity profiles of batches manufactured during development and by the proposed commercial process. fda.govich.org

Table 1: Illustrative ICH Q3A/B Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table provides a general illustration of ICH thresholds and may not be specific to Rivaroxaban. The actual thresholds are dependent on the maximum daily dose.

To accurately quantify this compound, the analytical procedures used must be validated according to ICH Q2(R1) guidelines. gmp-compliance.org This guideline outlines the necessary validation characteristics for various analytical methods. gmp-compliance.org The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. ich.org

For an impurity quantification method, the following validation characteristics are typically evaluated: slideshare.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients. ich.orgnbinno.com For Rivaroxaban Impurity A, this means the analytical method must be able to distinguish it from Rivaroxaban and other related substances. nbinno.comsymbiosisonlinepublishing.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nbinno.com

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. nbinno.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nbinno.com This includes repeatability (within the same laboratory over a short period) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment). symbiosisonlinepublishing.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nbinno.comeuropa.eu

Several studies have reported the development and validation of RP-HPLC methods for the determination of Rivaroxaban and its impurities, including Impurity A, in accordance with ICH Q2(R1) guidelines. symbiosisonlinepublishing.comresearchgate.netpropulsiontechjournal.com

ICH Q1A(R2) provides guidance on stability testing of new drug substances and products. gmp-compliance.orggmp-compliance.org The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ich.org This is crucial for identifying degradation products like this compound that may form during storage. europa.eu

Forced degradation studies, as outlined in ICH Q1A, are performed to establish the inherent stability of the molecule and to develop and validate stability-indicating analytical methods. ich.orgnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govnih.gov The degradation products formed are then analyzed to understand the degradation pathways. ich.org

Studies on Rivaroxaban have shown that it degrades under various stress conditions, leading to the formation of several degradation products. nih.govresearchgate.net A stability-indicating method must be able to separate these degradation products from the parent drug and from each other. nih.gov

ICH Q6A provides guidance on the setting and justification of specifications for new drug substances and products. gmp-compliance.orgeuropeanpharmaceuticalreview.comeuropa.eu A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comresearchgate.net

For this compound, the specification for the drug substance and the drug product will include a specific acceptance criterion (limit). fda.gov This limit is established based on data from batches used in clinical and safety studies, stability studies, and the manufacturing process capability. ich.org The acceptance criteria should be realistic in relation to analytical precision and manufacturing capability. europeanpharmaceuticalreview.com

The ICH Q6A guideline works in conjunction with Q3A/B to ensure that impurities are controlled at safe and appropriate levels throughout the shelf life of the product. europa.eu Process impurities from the synthesis of the new drug substance are typically controlled in the drug substance specification and are not usually included in the drug product specification unless they are also degradation products. ich.org

Quality by Design (QbD) and Analytical Quality by Design (AQbD) in Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Analytical Quality by Design (AQbD) applies these principles to the development of analytical methods.

For the control of this compound, an AQbD approach can be used to develop and validate robust analytical methods. researchgate.net This systematic approach involves:

Defining the Analytical Target Profile (ATP): This defines the requirements for the analytical method, such as the need to accurately quantify Rivaroxaban Impurity A at levels relevant to the specification.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., accuracy, precision), while CMPs are the variables in the method that can affect the CMAs (e.g., mobile phase composition, column temperature).

Risk Assessment: To identify the CMPs that are most likely to impact the CMAs.

Method Optimization: Using design of experiments (DoE) to systematically study the effects of CMPs on CMAs and to identify the optimal method conditions.

Defining the Method Operable Design Region (MODR): This is the multidimensional space of CMPs within which the method is demonstrated to be robust.

Control Strategy: Implementing a control strategy to ensure the method consistently performs as intended.

By employing an AQbD approach, a more robust and reliable analytical method for the control of this compound can be developed, leading to a better understanding of the method's performance and greater flexibility in its operation.

Risk-Based Assessment of Critical Process Parameters and Critical Quality Attributes

In the manufacturing of Rivaroxaban, a risk-based approach is essential to control the formation of impurities, including this compound. Impurity A is the (R)-enantiomer of Rivaroxaban, while the active pharmaceutical ingredient (API) is the (S)-enantiomer. researchgate.netgoldncloudpublications.comsynzeal.com The presence of this chiral impurity is a critical quality attribute (CQA) that must be strictly controlled to ensure the safety and efficacy of the final drug product. The control of chiral impurities is a significant challenge in pharmaceutical development. researchgate.netgoldncloudpublications.com

A risk assessment identifies the critical process parameters (CPPs) that can impact the formation of Impurity A and establishes control strategies to mitigate these risks. The primary source of Impurity A is often the introduction of the opposite enantiomer from a key starting material, which then follows the same reaction pathway as the desired isomer to form the final impurity. researchgate.netgoldncloudpublications.com Therefore, the enantiomeric purity of starting materials is a significant CPP. Other CPPs include reaction conditions such as temperature, solvent, and basicity, which could potentially lead to racemization at the chiral center.

The CQA is the level of Rivaroxaban Impurity A in the final drug substance, which must be below the threshold defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netgoldncloudpublications.com Failure to control this CQA can impact the drug's quality and safety. A comprehensive control strategy involves rigorous testing of raw materials, optimization of reaction conditions, and robust purification processes.

The relationship between CPPs, their impact on the CQA (Impurity A level), and the corresponding risk mitigation strategies are outlined in the table below.

| Critical Process Parameter (CPP) | Potential Impact on Critical Quality Attribute (CQA) - Impurity A Level | Risk-Based Control Strategy |

| Enantiomeric Purity of Chiral Starting Materials | Introduction of the corresponding (R)-isomer starting material directly leads to the formation of Rivaroxaban Impurity A. researchgate.netgoldncloudpublications.com | - Implement stringent specifications for incoming raw materials. - Utilize validated chiral analytical methods to confirm the enantiomeric purity of each batch of the key chiral starting material. - Qualify and audit suppliers to ensure consistent quality. |

| Reaction Temperature | Elevated temperatures can potentially increase the rate of side reactions or cause racemization at the stereocenter, leading to higher levels of Impurity A. | - Define and validate optimal temperature ranges for each synthetic step involving the chiral center. - Employ precise temperature monitoring and control systems during production. |

| Reaction Time | Prolonged reaction times may expose the chiral intermediate to harsh conditions, increasing the risk of epimerization. | - Establish and adhere to validated reaction time limits. - Implement in-process controls (IPCs) to monitor reaction completion and prevent unnecessary extensions. |

| Choice and Amount of Base/Acid | The presence of a strong base or acid can catalyze racemization at the chiral center of Rivaroxaban or its intermediates. | - Select appropriate, milder bases or acids where possible. - Precisely control the stoichiometry of reagents to avoid excess base or acid. - Validate the impact of pH or base/acid concentration on chiral purity. |

| Solvent System | The polarity and nature of the solvent can influence the stability of the chiral center and the reaction pathway. | - Select and validate solvent systems that are shown to minimize racemization. - Control the quality and purity of solvents used in the synthesis. |

Academic Approaches to Process Impurity Control

Optimized Recrystallization and Purification Techniques for Impurity Removal

When Rivaroxaban Impurity A is present in the crude drug substance, effective purification techniques are required for its removal. Separating enantiomers can be challenging because they have identical physical properties, such as solubility, making standard recrystallization ineffective without a chiral resolving agent.

Research into purification focuses on several advanced techniques:

Preparative Chiral Chromatography: This is one of the most powerful methods for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a chromatography column that interacts differently with the (S)- and (R)-enantiomers, causing them to separate. While highly effective, this method can be expensive and complex to scale up for industrial production, often reserved for producing reference standards or for processes where other methods fail. researchgate.netgoogle.com

Specialized Recrystallization Methods: While simple recrystallization is not effective, certain advanced techniques can be employed. Some processes utilize specific solvent systems that may offer a degree of separation. For instance, patents describe the purification of crude Rivaroxaban using solvents such as ethylene glycol methyl ether, n-butanol, or acetic acid, followed by cooling crystallization. epo.orggoogle.com Another approach involves dissolving the crude product in a suitable solvent like methylene dichloride with an acid (e.g., trifluoroacetic acid) and then precipitating the pure product by adding an anti-solvent like methanol. quickcompany.in The effectiveness of these methods specifically for removing the enantiomeric Impurity A depends on the precise conditions and potential for diastereomeric salt formation or preferential crystallization. All impurities could be effectively removed by recrystallization in a mixture of Acetone (B3395972) and water. thepharmajournal.com

The table below summarizes various purification techniques.

| Purification Technique | Principle of Operation | Applicability for Impurity A Removal |

| Simple Recrystallization | Separation based on differences in solubility between the desired compound and impurities in a specific solvent. | Generally ineffective for enantiomers like Impurity A, as physical properties are identical. |

| Recrystallization with Anti-Solvent | The crude product is dissolved in a "good" solvent, and an "anti-solvent" (in which the product is poorly soluble) is added to induce precipitation. quickcompany.in | May offer some purification from other process impurities, but limited efficacy for enantiomeric separation unless specific conditions are met. quickcompany.in |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Highly effective and precise method for separating Impurity A from Rivaroxaban. Often used at a smaller scale. google.comnih.gov |

| Diastereomeric Salt Formation | The enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | A potential, though complex, method that could be applied to an intermediate in the synthesis. |

Role of Impurity Reference Standards in Quality Control and Research

Impurity reference standards are highly purified and well-characterized materials that are essential for the quality, safety, and efficacy of pharmaceutical products. alfa-chemistry.compharmaffiliates.com A reference standard for this compound is indispensable for both routine quality control (QC) and research and development (R&D). alfa-chemistry.comsynthinkchemicals.com These standards serve as the benchmark against which production batches are tested, ensuring they meet the stringent requirements set by regulatory authorities like the FDA and EMA. pharmiweb.comlabroots.com

In Quality Control , the reference standard for Impurity A is used for several critical functions:

Impurity Identification: In chromatographic techniques like HPLC, the reference standard is used to confirm the identity of Impurity A in a sample of the Rivaroxaban drug substance by comparing retention times.

Quantification: The standard is used to accurately determine the amount of Impurity A present in a sample. This is crucial for ensuring that the impurity level is below the established safety threshold. alfa-chemistry.com Analysts use the standard to prepare calibration curves to quantify the impurity precisely.

Analytical Method Validation: Before an analytical method can be used for routine testing, it must be validated to prove its reliability. The Impurity A reference standard is essential for validating the method's specificity, accuracy, precision, and linearity, as per ICH guidelines. alfa-chemistry.compharmiweb.com

Batch Release Testing: Every batch of Rivaroxaban API must be tested for impurities before it can be released for formulation. The reference standard is used in these tests to ensure compliance with pharmacopeial monographs and internal specifications. alfa-chemistry.com

In Research and Development , the reference standard is equally important:

Process Optimization: During the development of the manufacturing process, the reference standard helps chemists and engineers understand how different reaction conditions affect the formation of Impurity A. This allows them to optimize the process to minimize its generation. alfa-chemistry.com

Stability Testing: Reference standards are used in stability studies to monitor the potential formation of impurities over the shelf life of the drug substance and product under various environmental conditions. alfa-chemistry.compharmaffiliates.com

Forced Degradation Studies: Researchers use the standard to help identify degradation pathways by subjecting the drug to stress conditions (acid, base, heat, light) and analyzing the resulting products. nih.gov

The following table summarizes the key applications of the this compound reference standard.

| Area of Application | Specific Use | Purpose |

| Quality Control (QC) | Peak Identification in Chromatography | To confirm the presence of Impurity A in test samples. |

| Quantitative Analysis | To measure the exact amount of Impurity A to ensure it is within regulatory limits. alfa-chemistry.compharmiweb.com | |

| Method Validation | To demonstrate that the analytical method is accurate, precise, and suitable for its intended purpose. alfa-chemistry.com | |

| System Suitability Testing | To verify that the analytical system (e.g., HPLC) is performing correctly before running samples. | |

| Research & Development (R&D) | Analytical Method Development | To create and refine methods for detecting and quantifying Impurity A. alfa-chemistry.com |

| Process Development & Optimization | To study the impact of process parameters on the formation of Impurity A and minimize its levels. alfa-chemistry.com | |

| Stability and Degradation Studies | To assess the stability of Rivaroxaban and identify how Impurity A might form over time or under stress. nih.govpharmaffiliates.com | |

| Regulatory Compliance | Pharmacopeial Testing | To perform tests as described in official monographs (e.g., USP, EP) where Impurity A is listed. synthinkchemicals.com |

| Submission Documentation | To provide data on impurity levels in regulatory filings for new drug applications. pharmiweb.com |

Regulatory Science and Pharmacopoeial Perspectives on Rivaroxaban Impurity a Hydrochloride

Analysis of Pharmacopoeial Standards (e.g., USP, Ph. Eur.) for Rivaroxaban (B1684504) Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish the official standards for drug substances and products. chemicea.com These standards include specific tests and acceptance criteria for impurities to ensure that finished drug products are safe for patient use. For rivaroxaban, both the USP and Ph. Eur. provide monographs that outline the expected impurity profile and specify limits for known and unknown impurities. synthinkchemicals.com

Rivaroxaban Impurity A is identified as 5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide, which is the (R)-enantiomer of rivaroxaban. sigmaaldrich.com The European Pharmacopoeia lists several specified impurities for rivaroxaban, including Impurity A, and provides reference standards for their identification and control. Similarly, the USP lists related compounds for rivaroxaban, ensuring that manufacturers monitor and control these substances within acceptable levels.

The control strategies outlined in these pharmacopoeias are informed by guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). jpionline.org Specifically, ICH Q3A(R2) and Q3B(R2) provide a framework for establishing reporting, identification, and qualification thresholds for impurities in new drug substances and products, respectively. ich.orgeuropa.eupremier-research.com These thresholds are based on the maximum daily dose of the drug and guide the setting of specification limits. gmpinsiders.com

| Impurity Name | Pharmacopoeia | Notes |

|---|---|---|

| Rivaroxaban Impurity A | European Pharmacopoeia (EP) | The (R)-enantiomer of Rivaroxaban. sigmaaldrich.com |

| Rivaroxaban Related Compound B | United States Pharmacopeia (USP), EP | A specified process-related impurity. |

| Rivaroxaban Related Compound D | United States Pharmacopeia (USP), EP | A specified impurity. |

| Rivaroxaban Related Compound G | United States Pharmacopeia (USP) | A specified impurity. |

Research into Evolving Regulatory Expectations for Chiral Impurities

The regulatory perspective on chiral drugs and their impurities has evolved significantly since the 1990s. chiralpedia.com Initially, many drugs were developed as racemic mixtures (a 50:50 mix of enantiomers). However, growing scientific evidence demonstrated that enantiomers can have different pharmacological and toxicological properties. chiralpedia.comfda.gov This led to a paradigm shift, with regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) issuing specific guidance on the development of stereoisomeric drugs. chiralpedia.comnih.gov

The FDA's 1992 policy statement on stereoisomeric drugs was a landmark document that required developers to characterize the individual enantiomers and justify the choice of developing a single enantiomer or a racemate. chiralpedia.comfda.gov This policy treats the unwanted enantiomer in a single-enantiomer drug as an impurity that must be specified and controlled. chiralpedia.com

For chiral substances like rivaroxaban, which is developed as a single (S)-enantiomer, the opposite (R)-enantiomer (Impurity A) is considered a chiral impurity. ich.org ICH guideline Q6A specifies that for chiral drug substances developed as a single enantiomer, the control of the other enantiomer should be considered in the same way as other impurities. ich.orgeuropa.eu However, the guideline acknowledges that practical difficulties in quantifying the chiral impurity at very low levels may preclude applying the same identification and qualification thresholds as for other organic impurities. europa.eu Despite these technical limitations, the principle remains that the chiral impurity must be controlled to ensure the drug's quality and safety. ich.org This has driven the development of advanced analytical techniques, such as chiral chromatography, to achieve the necessary separation and quantification. chiralpedia.comnih.gov

| Year | Guidance/Policy | Issuing Body | Key Expectation |

|---|---|---|---|

| 1992 | Policy Statement for the Development of New Stereoisomeric Drugs | U.S. FDA | Required characterization of individual enantiomers and justification for developing a single enantiomer or racemate. chiralpedia.comfda.gov |

| 1994 | Investigation of Chiral Active Substances | EMA (CPMP) | Provided guidance on the development of chiral active substances within Europe. nih.gov |

| 1999 (revised) | ICH Q6A: Specifications: Test Procedures and Acceptance Criteria | ICH | Stated that the "unwanted" enantiomer should be treated as an impurity and controlled. ich.orgeuropa.eu |

Academic Discourse on the Establishment of Acceptable Impurity Limits

The establishment of acceptable limits for pharmaceutical impurities is a topic of extensive academic and regulatory discussion. The primary goal is to define a level at which an impurity poses no appreciable risk to human health. nih.gov The foundational concept for this is "qualification," the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgeuropa.eufda.gov

A key tool in this process is the Threshold of Toxicological Concern (TTC) . The TTC is a risk assessment concept that establishes a human exposure level for all chemicals, below which there is a very low probability of an appreciable risk to human health. nih.govresearchgate.net This approach is particularly useful for data-poor impurities where specific toxicity data may be lacking. researchgate.net For genotoxic impurities, which have the potential to damage DNA, a TTC of 1.5 µ g/day is widely accepted, corresponding to a lifetime cancer risk of less than 1 in 100,000. researchgate.nettriphasepharmasolutions.comaifa.gov.itresearchgate.net

Academic discourse also focuses on the justification for impurity limits, weighing factors such as the patient population, daily dose, and duration of treatment. ich.orgfda.gov For impurities that are also significant metabolites in humans, they are generally considered qualified. ich.org If an impurity's level exceeds the qualification threshold and it is not a metabolite, further safety studies may be required. fda.gov The scientific literature can also be a source of data to qualify an impurity, potentially avoiding the need for new toxicological studies. ich.org

Future Research Trajectories and Innovations in Rivaroxaban Impurity a Hydrochloride Analysis

Advancements in Green Analytical Chemistry for Rivaroxaban (B1684504) Impurity Analysis